molecular formula C8H10Cl2FN B2837566 1-(3-Chlorophenyl)-2-Fluoroethanamine hydrochloride CAS No. 1639867-83-6

1-(3-Chlorophenyl)-2-Fluoroethanamine hydrochloride

Cat. No.: B2837566
CAS No.: 1639867-83-6
M. Wt: 210.07
InChI Key: GYKHTSWLJXTFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-2-Fluoroethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2FN and its molecular weight is 210.07. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a related compound, has shown efficacy as an orally active neurokinin-1 (h-NK1) receptor antagonist. This property is significant in clinical applications for emesis and depression. The compound's water solubility exceeds 100 mg/mL, making it suitable for both intravenous and oral administration (Harrison et al., 2001).

GPR14/Urotensin-II Receptor Agonism

3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, another similar compound, acts as a nonpeptidic agonist of the urotensin-II receptor. This finding is pivotal for pharmacological research and drug development, given its selectivity and potent activity at the UII receptor (Croston et al., 2002).

NMDA Receptor Antagonism

3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride, a compound structurally related to 1-(3-Chlorophenyl)-2-Fluoroethanamine hydrochloride, serves as an antagonist for NMDA receptors. Such compounds are part of a new class of diphenylpropylamine NMDA receptor antagonists, with potential implications in neurological research and therapy (Moe et al., 1998).

Antimicrobial Activity

The compound 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, structurally similar to the compound , has been found to possess antibacterial properties. This research underlines the potential use of such compounds in developing new antimicrobial agents (Arutyunyan et al., 2012).

Optical and Electronic Properties

(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound with a similar structure, has been studied for its molecular structure and electronic properties. The research focuses on aspects like hyperpolarizability, vibrational wavenumbers, and molecular electrostatic potential, which are crucial for understanding the compound's potential applications in optoelectronics and molecular electronics (Najiya et al., 2014).

Fluorometric Applications

Research has been conducted on 1-(2-o-chlorobenzoyl-4-chlorophenyl)-5-glycylaminomethyl-3- dimethylaminocarbonyl-1H-1,2,4-triazole hydrochloride dihydrate, a compound related to this compound, for its use in fluorometric applications, particularly in the analysis of animal feed. This highlights the potential use of the compound in analytical chemistry and diagnostics (Ikenishi et al., 1986).

Properties

IUPAC Name

1-(3-chlorophenyl)-2-fluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKHTSWLJXTFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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